Boc-D-cha-ol Boc-D-cha-ol
Brand Name: Vulcanchem
CAS No.: 129593-17-5
VCID: VC0105916
InChI: InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1CCCCC1)CO
Molecular Formula: C₁₄H₂₇NO₃
Molecular Weight: 257.37

Boc-D-cha-ol

CAS No.: 129593-17-5

Cat. No.: VC0105916

Molecular Formula: C₁₄H₂₇NO₃

Molecular Weight: 257.37

* For research use only. Not for human or veterinary use.

Boc-D-cha-ol - 129593-17-5

Specification

CAS No. 129593-17-5
Molecular Formula C₁₄H₂₇NO₃
Molecular Weight 257.37
IUPAC Name tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate
Standard InChI InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1
SMILES CC(C)(C)OC(=O)NC(CC1CCCCC1)CO

Introduction

Chemical Identity and Structure

Boc-D-cha-ol, formally known as N-(tert-butoxycarbonyl)-D-cyclohexylalaninol, is a chemical compound with distinct structural properties essential for its function in organic chemistry. The compound features a cyclohexyl group attached to an alanine derivative with a hydroxyl modification, protected by a tert-butoxycarbonyl (Boc) group. This strategic arrangement of functional groups provides the compound with its specific chemical behavior and utility in synthetic applications.

Chemical Properties

The chemical identity of Boc-D-cha-ol is characterized by precise molecular parameters that define its behavior in chemical reactions. The compound exhibits specific properties that make it valuable in research contexts where precise molecular interactions are critical. These properties are detailed in the following table:

PropertyValue
CAS Number129593-17-5
Molecular FormulaC14H27NO3
Molecular Weight257.37 g/mol
IUPAC Nametert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate
Standard InChIInChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1
SMILES NotationCC(C)(C)OC(=O)NC(CC1CCCCC1)CO
PubChem Compound ID14014843

This compound is characterized by its specific stereochemistry, with the 'D' designation indicating the configuration at the chiral center. The presence of the Boc protecting group, hydroxyl function, and cyclohexyl moiety collectively contribute to its utility in synthetic chemistry.

Structural Features

The molecular structure of Boc-D-cha-ol includes several key features that determine its function:

  • A tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amine functionality

  • A D-configured chiral center that provides specific stereochemistry

  • A cyclohexyl group attached to the carbon chain

  • A primary alcohol (hydroxyl) group that provides additional functionality for synthetic transformations

  • An amide linkage that connects the Boc protecting group to the amino acid derivative

These structural elements enable the compound to participate in various chemical transformations while maintaining the protected amino functionality, making it valuable in multistep organic synthesis protocols.

Synthesis Methods

The synthesis of Boc-D-cha-ol involves precise chemical transformations under controlled conditions. Research literature indicates multiple synthetic routes to this compound, with varying degrees of efficiency and complexity.

Synthesis from N-Boc-D-Phenylalaninol

One documented synthetic pathway involves the transformation of N-Boc-D-Phenylalaninol to Boc-D-cha-ol through a catalytic hydrogenation process. This approach represents a strategic modification of the aromatic ring to the cyclohexyl moiety while preserving the stereochemistry at the chiral center. The reaction parameters include:

  • Catalyst: 5% rhodium-on-charcoal

  • Solvent system: Hydrogen in methanol and water

  • Temperature: 60°C

  • Pressure: 2828.7 - 3087.28 Torr

  • Reaction duration: 16 hours

  • Yield: 94%

This high-yielding procedure demonstrates the efficiency of rhodium catalysts in the hydrogenation of aromatic rings to their corresponding cyclohexyl derivatives .

Alternative Synthesis Approach

Another approach to synthesizing Boc-D-cha-ol involves the reaction of D-cyclohexylalanine with tert-butoxycarbonyl chloride in the presence of a base, typically triethylamine or pyridine. This method directly introduces the Boc protecting group to the amino functionality, followed by reduction of the carboxylic acid to the corresponding primary alcohol. This synthetic route leverages conventional protecting group chemistry and reduction methodologies commonly employed in amino acid chemistry.

Applications in Research

Boc-D-cha-ol serves multiple functions in scientific research contexts, particularly in the fields of organic synthesis and peptide chemistry.

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